4-(phenoxymethyl)-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
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Description
4-(phenoxymethyl)-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C23H20N4O2S and its molecular weight is 416.5. The purity is usually 95%.
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Biological Activity
The compound 4-(phenoxymethyl)-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H20N4O2S with a molecular weight of 416.5 g/mol. The structure features a triazole ring, a phenoxymethyl group, and a thiophenyl-benzoyl moiety that contribute to its biological properties.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,2,4-triazoles have shown promising results against various pathogens, including Mycobacterium tuberculosis and fungal strains .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
47f | E. coli | 6.5 |
40f | M. tuberculosis | 87% inhibition |
37d | Candida albicans | 12.5 |
Anticancer Activity
Studies have demonstrated that triazole derivatives possess anticancer properties. For example, compounds similar to the one in focus have shown IC50 values in the micromolar range against various cancer cell lines. The compound's structural features may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
47f | HCT-116 | 6.2 |
40f | T47D | 27.3 |
Xanthine Oxidase Inhibition
Recent studies have highlighted the potential of triazole derivatives as xanthine oxidase inhibitors (XOIs). One derivative demonstrated an IC50 value of 0.70 µM, significantly more potent than allopurinol, a standard treatment for gout . The mechanism involves binding to the enzyme's active site, inhibiting uric acid production.
Table 3: Xanthine Oxidase Inhibition
Compound | IC50 (µM) | Comparison to Allopurinol |
---|---|---|
9m | 0.70 | 14-fold more potent |
Case Studies
Several case studies have explored the biological activities of triazole derivatives:
- Antimicrobial Efficacy : A study evaluated various triazole compounds against clinical isolates of bacteria and fungi, revealing that certain derivatives displayed superior activity compared to traditional antibiotics .
- Cancer Cell Studies : In vitro studies on breast cancer cell lines showed that specific triazole derivatives could reduce cell viability significantly, suggesting their potential as anticancer agents .
- In Vivo Studies : Hypouricemic effects were observed in animal models treated with selected triazole derivatives, indicating their therapeutic potential in managing hyperuricemia .
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-23(18-10-8-17(9-11-18)22-7-4-12-30-22)26-14-20(15-26)27-13-19(24-25-27)16-29-21-5-2-1-3-6-21/h1-13,20H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBCHIBUSRETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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